molecular formula C16H18N2O4S B229650 Sulfaproxyline CAS No. 116-42-7

Sulfaproxyline

Cat. No. B229650
CAS RN: 116-42-7
M. Wt: 334.4 g/mol
InChI Key: FBFBRAFXKGRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfaproxyline, also known as Sulfaproxiline, is a synthetic antimicrobial agent that belongs to the class of sulfonamides . It is used as an antibacterial agent .


Molecular Structure Analysis

The molecular formula of Sulfaproxyline is C16H18N2O4S . The molecular weight is 334.39 . The structure contains a total of 42 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

Sulfaproxyline has a density of 1.3±0.1 g/cm3 . The index of refraction is 1.594 . The molar refractivity is 87.9±0.4 cm3 . It has 6 H bond acceptors, 3 H bond donors, 5 freely rotating bonds . The polar surface area is 107 Å2, and the polarizability is 34.8±0.5 10-24 cm3 . The surface tension is 51.8±3.0 dyne/cm, and the molar volume is 259.1±3.0 cm3 .

Scientific Research Applications

  • Antioxidant Activity : Sulfaproxyline, being a derivative of sulfa drugs, has been explored for its antioxidant properties. Research conducted by Muhammad-Ali et al. (2019) focused on synthesizing azo-sulfa compounds, which included sulfaproxyline derivatives, as potential antioxidant agents. These compounds demonstrated good antioxidant activities in the range of 57.79-73.69% at 30 μg/ml concentration, though less active than ascorbic acid at the same concentration (Muhammad-Ali, Salman, & Jasim, 2019).

  • Transformation in Water Systems : Sulfaproxyline and related sulfa drugs undergo phototransformation in surface waters and wastewater effluents. A study by Bahnmueller et al. (2014) investigated the phototransformation kinetics of sulfadiazine and sulfamethoxazole, highlighting the importance of understanding the behavior of sulfa drugs like sulfaproxyline in natural water systems (Bahnmueller, Gunten, & Canonica, 2014).

  • Enzyme Inhibition Applications : Sulfaproxyline, as a sulfonamide, has therapeutic potential in various enzyme inhibition applications. Gulcin and Taslimi (2018) highlighted the use of sulfonamides, including sulfaproxyline, in tyrosine kinase inhibition, HIV-1 protease inhibition, and as anticancer agents (Gulcin & Taslimi, 2018).

  • Dihydropteroate Synthase Polymorphisms : Lane et al. (1997) explored the polymorphisms in dihydropteroate synthase, the target enzyme of sulfa drugs, including sulfaproxyline. This research contributes to understanding sulfa drug resistance and the evolution of target enzymes under the selective pressure of drugs like sulfaproxyline (Lane et al., 1997).

  • Interactions with β-Cyclodextrin : Szafran and Pawlaczyk (1999) investigated the interaction between sulfaproxyline and β-cyclodextrin, both in solution and solid states. This study is relevant for understanding the potential applications of sulfaproxyline in pharmaceutical formulations (Szafran & Pawlaczyk, 1999).

  • Environmental Phototransformation : Lastre-Acosta et al. (2020) conducted a kinetic study and mathematical simulations on the photochemical behavior of sulfa drugs, including sulfaproxyline, in an aqueous medium. This research provides insights into the environmental fate and transformation of these drugs (Lastre-Acosta et al., 2020).

Mechanism of Action

Target of Action

Sulfaproxyline is a synthetic antimicrobial agent that belongs to the sulfonamide class . The primary target of sulfonamides, including Sulfaproxyline, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the conversion of para-aminobenzoic acid (PABA) to folic acid .

Mode of Action

Sulfonamides, such as Sulfaproxyline, act as antimetabolites. They compete with PABA for incorporation into folic acid . By inhibiting dihydropteroate synthetase, Sulfaproxyline prevents the synthesis of folic acid, a vital nutrient for the synthesis, repair, and methylation of DNA, which is essential for cell growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways of organisms that rely on this process. In particular, it affects the growth and reproduction of Plasmodium falciparum, a parasite responsible for malaria . By limiting the availability of folic acid, Sulfaproxyline hinders the parasite’s ability to reproduce .

Pharmacokinetics

They are primarily excreted in the urine, both unchanged and as metabolites .

Result of Action

The result of Sulfaproxyline’s action is the inhibition of growth and reproduction of susceptible organisms, such as Plasmodium falciparum . This leads to a decrease in the severity and duration of infections caused by these organisms.

Action Environment

The action of Sulfaproxyline, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, patient-specific factors such as age, health status, and genetic factors (like acetylator status) can also influence the drug’s efficacy and safety profile .

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBRAFXKGRRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861746
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116-42-7
Record name Sulfaproxyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaproxyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaproxyline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaproxyline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAPROXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaproxyline
Reactant of Route 2
Reactant of Route 2
Sulfaproxyline
Reactant of Route 3
Sulfaproxyline
Reactant of Route 4
Sulfaproxyline
Reactant of Route 5
Reactant of Route 5
Sulfaproxyline
Reactant of Route 6
Reactant of Route 6
Sulfaproxyline

Q & A

Q1: What is the mechanism of action of Sulfaproxyline?

A: Sulfaproxyline, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). [] DHPS is crucial for bacterial folate synthesis, which is essential for the production of purines and pyrimidines needed for DNA and RNA synthesis. By inhibiting DHPS, Sulfaproxyline disrupts bacterial growth and proliferation. []

Q2: Are there any studies on the interaction of Sulfaproxyline with other molecules?

A: Yes, research shows that Sulfaproxyline forms a 1:1 molecular complex with caffeine. [] The crystal structure of this complex reveals parallel stacking of caffeine molecules within the crystal lattice. [] Interestingly, hydrogen bonding within the complex is weak, suggesting that forces other than hydrogen bonding, such as π-π stacking interactions, contribute to the complex formation. []

Q3: Has Sulfaproxyline been investigated for synergistic effects with other drugs?

A: Yes, studies have explored the synergistic potential of Sulfaproxyline. For instance, research has demonstrated a synergistic effect between Sulfaproxyline and Sulfamerazine against staphylococcal infections in guinea pig models. [] This synergistic activity highlights the potential for combination therapies using these drugs.

Q4: Are there any insights into how the chemical structure of Sulfaproxyline influences its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on Sulfaproxyline are limited within the provided research, it is known that modifications to the sulfonamide structure can significantly impact activity, potency, and selectivity. [] For instance, the binding affinity of sulfonamides to DHPS can be influenced by substitutions on the benzene ring and the sulfonamide group. [] Further research focused specifically on Sulfaproxyline would be needed to fully elucidate its SAR profile.

Q5: Has the interaction of Sulfaproxyline with blood proteins been investigated?

A: Yes, studies have examined the interaction between Sulfaproxyline and blood proteins. [] Research suggests that this interaction influences the drug's pharmacokinetic properties, affecting its distribution, metabolism, and excretion. []

Q6: Are there any known cases of agranulocytosis related to Sulfaproxyline use?

A: Although the provided research doesn't directly describe agranulocytosis cases linked to Sulfaproxyline alone, a study mentions two fatal cases involving Sulfaproxyline in combination with other drugs (Sulfamerazine and Levomepromazine). [] It's crucial to note that drawing definitive conclusions about Sulfaproxyline's role in these cases is impossible without further investigation.

Q7: What is the clinical significance of studying Sulfaproxyline's concentration in specific biological samples?

A: Understanding Sulfaproxyline's concentration in biological samples like gallbladder bile and breast milk is clinically relevant. [, ] This information helps determine the drug's potential efficacy in treating infections in these sites, especially in specific populations like postpartum women. [, ] It also aids in assessing potential risks to infants exposed to the drug through breast milk. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.